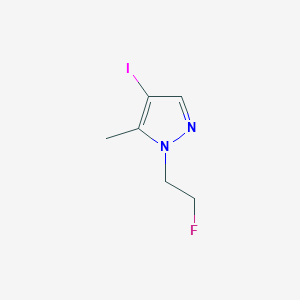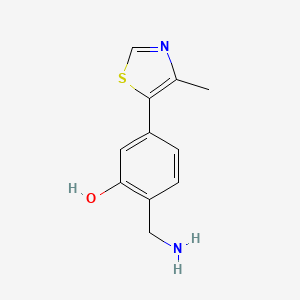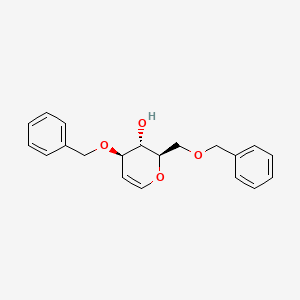
2-(2-Chloro-propionylamino)-4-methyl-phenol
Overview
Description
The compound "2-(2-Chloro-propionylamino)-4-methyl-phenol" is not directly described in the provided papers. However, the papers do discuss various phenolic compounds with different substituents and their chemical properties, which can provide insights into the behavior of phenolic compounds in general. For instance, the synthesis and characterization of similar phenolic compounds with various substituents, such as chloro, methoxy, and amino groups, are detailed, which can be related to the compound 10.
Synthesis Analysis
The synthesis of phenolic compounds often involves condensation reactions, as seen in the synthesis of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols through the condensation of 4-amino-2,6-di-t-butylphenol hydrochloride and arylaldehydes . Similarly, Schiff base ligands are synthesized by condensation reactions, as demonstrated in the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol . These methods could potentially be applied to synthesize the compound "2-(2-Chloro-propionylamino)-4-methyl-phenol" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of phenolic compounds are often determined using X-ray crystallography, as seen in the studies of various phenolic derivatives 10. The conformational features, bond lengths, bond angles, and dihedral angles are key parameters that are analyzed. For example, the dihedral angle between phenyl rings in one of the compounds was found to be 38.3(3)° . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions, including oxidation. For instance, the oxidation of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols with lead dioxide gave a stable phenoxyl radical in solution . The reactivity of phenolic compounds can also be influenced by the presence of substituents, which can either activate or deactivate the phenolic ring towards further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds, such as solubility, melting point, and acidity, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and amino groups can affect these properties. For example, the crystal structure of a compound can influence its solubility and melting point . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are studied using quantum chemical calculations to predict the chemical reactivity and stability of the compounds 10.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-hydroxy-5-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-3-4-9(13)8(5-6)12-10(14)7(2)11/h3-5,7,13H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOIUUHEKQDPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480707 | |
| Record name | Propanamide, 2-chloro-N-(2-hydroxy-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17959-87-4 | |
| Record name | Propanamide, 2-chloro-N-(2-hydroxy-5-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




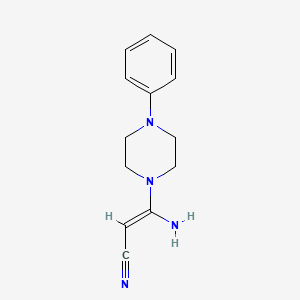
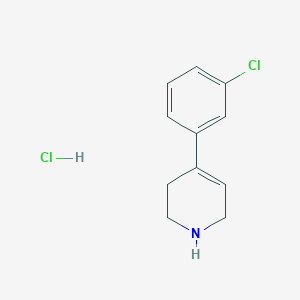
![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)
![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)
![[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride](/img/structure/B3031093.png)

![3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide](/img/structure/B3031097.png)
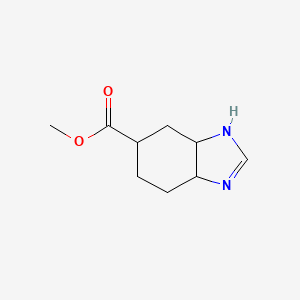

![2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B3031102.png)
